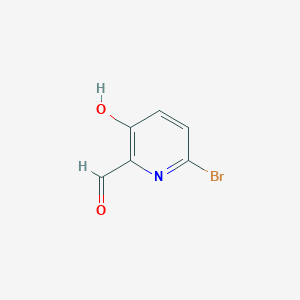![molecular formula C7H9BrN2O2 B13084708 2-[(3-Amino-5-bromopyridin-4-yl)oxy]ethan-1-ol](/img/structure/B13084708.png)
2-[(3-Amino-5-bromopyridin-4-yl)oxy]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Amino-5-bromopyridin-4-yl)oxy]ethan-1-ol: , also known by its IUPAC name 2-[(3-amino-5-bromo-2-pyridinyl)oxy]ethanol , has the molecular formula C7H9BrN2O2. It is a white powder with a molecular weight of 233.06 g/mol . This compound features a bromopyridine moiety linked to an ethan-1-ol group.
Méthodes De Préparation
Synthetic Routes:: The synthetic preparation of 2-[(3-Amino-5-bromopyridin-4-yl)oxy]ethan-1-ol involves the following steps:
Bromination: Bromination of 3-amino-5-bromopyridine yields the bromopyridine intermediate.
Etherification: The bromopyridine intermediate reacts with ethanol (ethan-1-ol) to form the desired compound.
Industrial Production:: While industrial-scale production methods may vary, the synthesis typically occurs through efficient and scalable processes.
Analyse Des Réactions Chimiques
Reactivity::
Oxidation: The alcohol group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Substitution: The bromine atom can be substituted with other nucleophiles.
Reduction: Reduction of the bromopyridine ring can yield the corresponding pyridine derivative.
Bromination: N-bromosuccinimide (NBS) in an inert solvent.
Etherification: Ethanol, acid catalyst (e.g., sulfuric acid), and heat.
Major Products:: The primary product is 2-[(3-Amino-5-bromopyridin-4-yl)oxy]ethan-1-ol itself.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity.
Medicine: May have applications in drug discovery.
Industry: Employed in the development of novel materials.
Mécanisme D'action
The compound’s mechanism of action depends on its specific application. It may interact with cellular targets, modulate signaling pathways, or exhibit other biological effects.
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C7H9BrN2O2 |
|---|---|
Poids moléculaire |
233.06 g/mol |
Nom IUPAC |
2-(3-amino-5-bromopyridin-4-yl)oxyethanol |
InChI |
InChI=1S/C7H9BrN2O2/c8-5-3-10-4-6(9)7(5)12-2-1-11/h3-4,11H,1-2,9H2 |
Clé InChI |
IMFMWIUCJLQGEI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C=N1)Br)OCCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


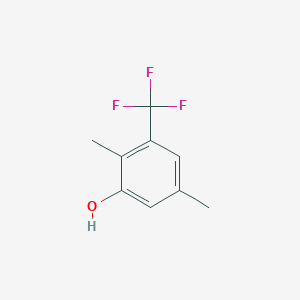
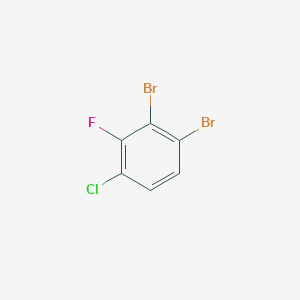
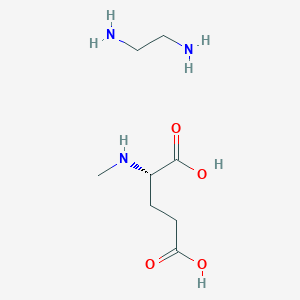
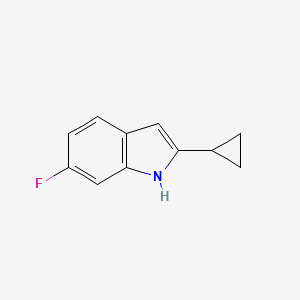
![7,18-bis[2-(2,4-dichlorophenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13084655.png)

![Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)benzoate](/img/structure/B13084663.png)
![1'-Benzyl-7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13084678.png)
![4-[4-(4-cyanophenyl)-2,5-dimethoxyphenyl]benzonitrile](/img/structure/B13084682.png)


